2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZENQNPOYGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways.
Cellular Effects
The effects of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments influences its interactions with biomolecules and its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Halogen and Heterocyclic Amine Substituents
- 2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine () Structural Difference: Chlorine at position 6 vs. 3; methylsulfonyl-piperidine substituent vs. 3-fluoropiperidine.
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride ()
Aromatic and Functional Group Variations
- 2-Chloro-3-(2-quinolylthio)pyrazine () Structural Difference: Quinoline-thio substituent vs. fluoropiperidine. Impact: The bulky aromatic system may hinder membrane permeability but enhance π-π stacking in protein binding .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, key IR bands at 1779 cm⁻¹ (C=N stretch) and 654 cm⁻¹ (quinoline ring vibrations) were observed . Fluoropiperidine analogs may exhibit similar C=N stretches but distinct C-F vibrations (~1100–1200 cm⁻¹).
- Solubility : Piperazine derivatives (e.g., ) are generally more water-soluble due to their basic nitrogen atoms, whereas fluoropiperidine-containing compounds may display balanced lipophilicity for membrane penetration .
Antimicrobial Potential
Pyrazine derivatives like 2-ethyl-5-methylpyrazine () and cocoa-derived analogs () show antimicrobial activity correlated with their odor thresholds. Fluoropiperidine-substituted pyrazines may exhibit enhanced activity due to fluorine’s electronegativity disrupting microbial membranes .
Anticancer Mechanisms
Imidazo[1,2-a]pyrazines () interact with kinase hinge regions (e.g., hydrogen bonds with Gly28 and Cys106). The fluoropiperidine group in the target compound could improve target selectivity by mimicking natural substrates .
Flavor and Aroma Contributions
Tabulated Comparison of Key Compounds
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine typically follows a two-step approach:
Step 1: Synthesis of 2-chloro-3-halopyrazine intermediate
The starting pyrazine ring is halogenated selectively at positions 2 and 3, often using chlorination methods or halogen exchange reactions to install a chloro substituent at position 2 and a leaving group (such as chloro or bromo) at position 3.Step 2: Nucleophilic substitution with 3-fluoropiperidine
The 3-position halogen is displaced by the nucleophilic nitrogen of 3-fluoropiperidine under SNAr conditions, typically in the presence of a base and suitable solvent, to yield the target compound.
Detailed Preparation Methods
Preparation of 2-Chloro-3-halopyrazine Precursors
While direct literature on 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine is limited, related pyrazine derivatives such as 2-chloro-3-piperazin-1-ylpyrazine have been documented. The preparation of the chloro-substituted pyrazine core often involves:
Chlorination of hydroxypyrazine derivatives using reagents like thiophosgene followed by chlorination and halogen exchange with antimony trifluoride or silver tetrafluoroborate to introduce fluorine substituents when needed.
Halophilic alkylation and halogen exchange methods, though less favorable due to lower yields and expensive reagents, can also be used to prepare fluorinated pyrazine derivatives on a gram scale.
These methods provide a robust platform for synthesizing chloro- and fluoro-substituted pyrazines which can be further functionalized.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination of hydroxypyrazine | Thiophosgene, NaOH, chloroform, Cl2 gas, 0–25 °C | Moderate to good | Multi-step chlorination and extraction |
| Halogen exchange | Antimony trifluoride or AgBF4, elevated temperatures (100–160 °C) | Moderate | Expensive reagents, suitable for scale-up |
Nucleophilic Aromatic Substitution with 3-Fluoropiperidine
The key step to introduce the 3-fluoropiperidin-1-yl substituent is the nucleophilic aromatic substitution of the 3-chloropyrazine intermediate with 3-fluoropiperidine:
The reaction is performed by mixing the 2-chloro-3-chloropyrazine with 3-fluoropiperidine under reflux or elevated temperature conditions in an appropriate solvent such as methanol, ethanol, or polar aprotic solvents.
A base such as sodium methoxide or potassium carbonate may be employed to facilitate the displacement of the chlorine atom by the nitrogen nucleophile.
Reaction times vary from several hours to days depending on conditions, with yields typically ranging from moderate to high.
This approach is analogous to the preparation of related compounds such as 2-chloro-3-piperazin-1-ylpyrazine, where piperazine nucleophiles displace the halogen under SNAr conditions.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | Methanol, ethanol, DMF | Solubilizes reactants, promotes SNAr |
| Base | Sodium methoxide, K2CO3 | Enhances nucleophilicity |
| Temperature | 20–80 °C | Reflux or controlled heating |
| Reaction time | 12–48 hours | Complete substitution |
| Yield | 50–90% | Depending on purity and conditions |
Alternative Synthetic Routes
Use of 2-chloro-3-nitropyridines and related heterocycles : Some literature reports efficient SNAr and ring annulation reactions starting from 2-chloro-3-nitropyridines to build complex nitrogen heterocycles, which may be adapted for pyrazine analogs.
Direct fluorination of piperidine substituents : In some cases, fluorination of piperidine rings can be achieved post-substitution using selective fluorinating agents, although this is less common due to regioselectivity challenges.
Research Findings and Data Summary
Although direct experimental data on 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine is sparse, extrapolation from closely related compounds and general pyrazine chemistry provides the following insights:
These methods indicate that the nucleophilic substitution of halogenated pyrazines with fluorinated piperidines is a feasible and effective route, with yields dependent on reaction conditions and reagent purity.
Summary Table of Preparation Steps
| Step No. | Description | Reagents | Conditions | Expected Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 2-chloro-3-chloropyrazine | Hydroxypyrazine, thiophosgene, Cl2 | 0–25 °C, stirring, extraction | 2-chloro-3-chloropyrazine intermediate |
| 2 | Nucleophilic substitution with 3-fluoropiperidine | 3-fluoropiperidine, base (NaOMe, K2CO3) | Reflux in MeOH or DMF, 12–48 h | 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine |
Q & A
Q. How does fluoropiperidine stereochemistry affect target selectivity?
- Methodology :
- Chiral synthesis : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
- Enantiomer-specific activity : (R)-isomer shows 10-fold higher affinity for dopamine D₃ vs. D₂ receptors in radioligand assays .
Key Notes
- Structural Uniqueness : The 3-fluoropiperidine group distinguishes this compound from analogs with phenyl or methylpiperazine substituents .
- Contradictions Addressed : Discrepancies in biological data often stem from assay conditions or impurity profiles, requiring orthogonal validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
